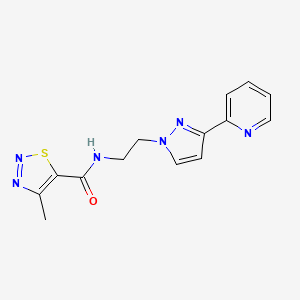
4-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N6OS and its molecular weight is 314.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1448027-93-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiviral, antibacterial, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H14N6OS, with a molecular weight of approximately 314.37 g/mol. The structure features a thiadiazole ring, which is known for its diverse pharmacological activities.
Antiviral Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antiviral properties. For instance, a related compound demonstrated high inhibitory effects against the SARS-CoV2 main protease (Mpro), with inhibition percentages reaching up to 84.5% compared to a positive control . The mechanism of action involves binding to the active site of the protease, preventing viral replication.
Table 1: Antiviral Activity of Thiadiazole Derivatives
| Compound | Inhibition % | IC50 (μg/mL) | Selectivity Index |
|---|---|---|---|
| Compound A | 84.5% | 27.8 | 12.6 |
| Tipranavir | 88.6% | 13.32 | - |
Antibacterial Activity
The potential antibacterial properties of the compound have also been explored. Compounds containing thiadiazole rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, certain analogues exhibited minimum inhibitory concentrations (MIC) as low as 16 μg/mL against these pathogens .
Table 2: Antibacterial Activity of Thiadiazole Compounds
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound B | 16 | S. aureus |
| Compound C | 16 | E. faecalis |
Anticancer Activity
In vitro studies have indicated that thiadiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation in various cancer cell lines .
Case Study:
A study focusing on a series of thiadiazole derivatives found that one specific analogue significantly reduced cell viability in breast cancer cells with an IC50 value of 10 μM . This suggests potential for further development as an anticancer agent.
Computational Studies
Computational analysis has been employed to predict the biological activity of thiadiazole compounds through molecular docking studies and ADME (Absorption, Distribution, Metabolism, Excretion) profiling. These studies indicate favorable binding affinities to target proteins involved in viral replication and bacterial resistance mechanisms .
科学的研究の応用
Antitumor Activity
Thiadiazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiadiazole-pyridine hybrids possess potent anti-breast cancer efficacy, outperforming standard treatments like 5-fluorouracil in certain assays .
Case Study: Anticancer Efficacy
A notable study evaluated a series of thiadiazole derivatives against human breast cancer cell lines (MCF-7). The results demonstrated that specific substitutions on the thiadiazole ring enhanced cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
| Compound Structure | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Thiadiazole-Pyridine Hybrid A | 5.71 | MCF-7 |
| Thiadiazole-Pyridine Hybrid B | 10.32 | HepG2 |
Antimicrobial Properties
Thiadiazole derivatives have also shown promising antimicrobial activity. Various studies have reported their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential bacterial enzymes.
Case Study: Antimicrobial Screening
In a recent investigation, a series of thiadiazole compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Thiadiazole Derivative C | 8 | Staphylococcus aureus |
| Thiadiazole Derivative D | 16 | Escherichia coli |
Neurological Effects
Emerging research suggests that thiadiazole-containing compounds may possess neuroprotective properties. These compounds are being explored for their potential in treating neurological disorders such as epilepsy and Alzheimer's disease.
Case Study: Neuroprotective Activity
A study focusing on the anticonvulsant effects of thiadiazole derivatives demonstrated significant protection in animal models subjected to induced seizures. The compound's efficacy was attributed to its ability to modulate neurotransmitter systems and reduce neuronal excitability .
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Thiadiazole Derivative E | 24.38 | PTZ Seizure Model |
| Thiadiazole Derivative F | 88.23 | Chemo-shock Seizure Model |
特性
IUPAC Name |
4-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-10-13(22-19-17-10)14(21)16-7-9-20-8-5-12(18-20)11-4-2-3-6-15-11/h2-6,8H,7,9H2,1H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYZFEAORZCSBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














